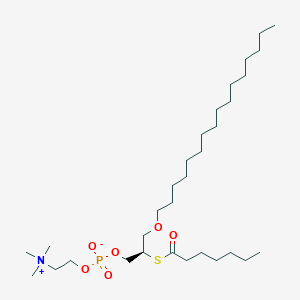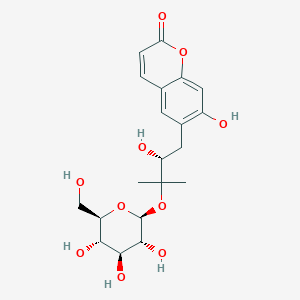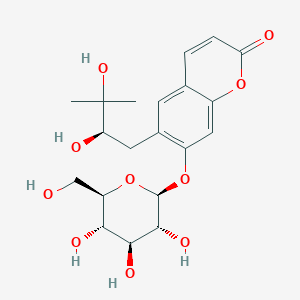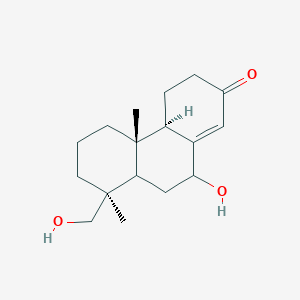
Heptanoyl Thio-PC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a heptanoyl fatty acid chain and a sulfur-containing (thio) group linked to a phosphatidylcholine backbone . The introduction of the thio group confers increased reactivity and facilitates the formation of reversible disulfide bonds under oxidative conditions . Heptanoyl Thio-PC plays a pivotal role in the study of lipid membranes and protein-lipid interactions due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Preparation of the phosphatidylcholine backbone: This involves the esterification of glycerol with phosphoric acid and subsequent attachment of choline.
Introduction of the heptanoyl fatty acid chain: This step involves the acylation of the phosphatidylcholine backbone with heptanoic acid.
Introduction of the thio group: This involves the thiolation of the acylated phosphatidylcholine to introduce the sulfur-containing group.
Industrial Production Methods
Industrial production of Heptanoyl Thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanoyl Thio-PC undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the thio group.
Substitution: The thio group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thio group.
Substitution: Formation of substituted phosphatidylcholine derivatives.
Scientific Research Applications
Heptanoyl Thio-PC has a wide range of scientific research applications, including:
Mechanism of Action
Heptanoyl Thio-PC exerts its effects through the formation and breaking of disulfide bonds. The thio group facilitates the formation of reversible disulfide bonds under oxidative conditions, allowing for dynamic changes in membrane properties and the redox state within cellular environments . This reactivity is crucial for understanding the mechanisms of membrane fusion, vesicle formation, and lipid-protein interactions .
Comparison with Similar Compounds
Heptanoyl Thio-PC is often compared with other thiolated phosphatidylcholine derivatives, such as dithis compound. The key differences include:
This compound: Contains an ether-linked saturated C16 moiety at the sn-1 position and a heptanoyl thiol ester.
Dithis compound: Contains two heptanoyl thiol esters.
The unique structure of This compound, with its ether-linked saturated C16 moiety, results in different reactivity and biological activity compared to dithis compound .
Properties
Molecular Formula |
C31H64NO6PS |
|---|---|
Molecular Weight |
609.9 |
IUPAC Name |
[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |
InChI Key |
HWBAKTCCNWQOTL-SSEXGKCCSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Synonyms |
1-O-hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5S)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride](/img/structure/B1151981.png)

